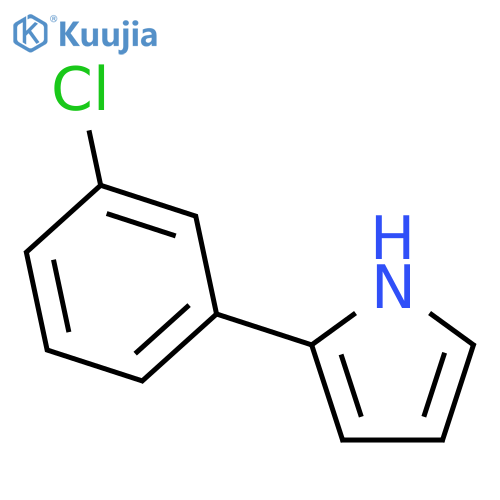Cas no 115464-89-6 (2-(3-chlorophenyl)-1H-pyrrole)

2-(3-chlorophenyl)-1H-pyrrole structure
商品名:2-(3-chlorophenyl)-1H-pyrrole
2-(3-chlorophenyl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 2-(3-chlorophenyl)-1H-pyrrole
- SY129933
- MFCD08689215
- 1H-Pyrrole, 2-(3-chlorophenyl)-
- SCHEMBL237434
- NSC116793
- 115464-89-6
- HOXQAKYIVLKWTB-UHFFFAOYSA-N
- NSC-116793
- DTXSID00297599
- AKOS024126938
- 2-(3-chlorophenyl)pyrrole
- AC3028
-
- MDL: MFCD08689215
- インチ: InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2
- InChIKey: SRTPGDGQKPCDMC-UHFFFAOYSA-N
- ほほえんだ: c1cc(cc(c1)Cl)C2CCCN2
計算された属性
- せいみつぶんしりょう: 177.0345270Da
- どういたいしつりょう: 177.0345270Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 15.8Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 268.6±33.0 °C at 760 mmHg
- フラッシュポイント: 116.2±25.4 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-(3-chlorophenyl)-1H-pyrrole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-chlorophenyl)-1H-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D777411-1g |
2-(3-Chlorophenyl)pyrrole |
115464-89-6 | 95% | 1g |
$715 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129933-1g |
2-(3-Chlorophenyl)pyrrole |
115464-89-6 | ≥95% | 1g |
¥5500.00 | 2024-07-09 | |
| eNovation Chemicals LLC | D777411-1g |
2-(3-Chlorophenyl)pyrrole |
115464-89-6 | 95% | 1g |
$715 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575700-1g |
2-(3-Chlorophenyl)-1H-pyrrole |
115464-89-6 | 98% | 1g |
¥8250.00 | 2024-08-09 |
2-(3-chlorophenyl)-1H-pyrrole 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
115464-89-6 (2-(3-chlorophenyl)-1H-pyrrole) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:115464-89-6)2-(3-chlorophenyl)-1H-pyrrole

清らかである:99%
はかる:1g
価格 ($):690.0